Cas no 2097997-05-0 (3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile)

3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile 化学的及び物理的性質

名前と識別子

-

- AKOS026711542

- F1907-7179

- 3-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]-3-oxopropanenitrile

- starbld0027219

- 2097997-05-0

- 3-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile

- 1-Pyrrolidinepropanenitrile, 3-ethoxy-β-oxo-3-(trifluoromethyl)-

- 3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile

-

- インチ: 1S/C10H13F3N2O2/c1-2-17-9(10(11,12)13)4-6-15(7-9)8(16)3-5-14/h2-4,6-7H2,1H3

- InChIKey: UZNNGXMJYIBDKH-UHFFFAOYSA-N

- ほほえんだ: FC(C1(CN(C(CC#N)=O)CC1)OCC)(F)F

計算された属性

- せいみつぶんしりょう: 250.09291215g/mol

- どういたいしつりょう: 250.09291215g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 347

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 53.3Ų

じっけんとくせい

- 密度みつど: 1.28±0.1 g/cm3(Predicted)

- ふってん: 331.3±42.0 °C(Predicted)

- 酸性度係数(pKa): 4.24±0.40(Predicted)

3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1907-7179-1g |

3-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile |

2097997-05-0 | 95%+ | 1g |

$660.0 | 2023-09-07 | |

| Life Chemicals | F1907-7179-2.5g |

3-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile |

2097997-05-0 | 95%+ | 2.5g |

$1439.0 | 2023-09-07 | |

| TRC | E213446-100mg |

3-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile |

2097997-05-0 | 100mg |

$ 95.00 | 2022-06-05 | ||

| Life Chemicals | F1907-7179-0.5g |

3-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile |

2097997-05-0 | 95%+ | 0.5g |

$627.0 | 2023-09-07 | |

| TRC | E213446-500mg |

3-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile |

2097997-05-0 | 500mg |

$ 365.00 | 2022-06-05 | ||

| Life Chemicals | F1907-7179-0.25g |

3-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile |

2097997-05-0 | 95%+ | 0.25g |

$595.0 | 2023-09-07 | |

| Life Chemicals | F1907-7179-10g |

3-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile |

2097997-05-0 | 95%+ | 10g |

$3034.0 | 2023-09-07 | |

| TRC | E213446-1g |

3-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile |

2097997-05-0 | 1g |

$ 570.00 | 2022-06-05 | ||

| Life Chemicals | F1907-7179-5g |

3-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile |

2097997-05-0 | 95%+ | 5g |

$2167.0 | 2023-09-07 |

3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile 関連文献

-

Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

3. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217

-

Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrileに関する追加情報

Introduction to 3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile (CAS No. 2097997-05-0)

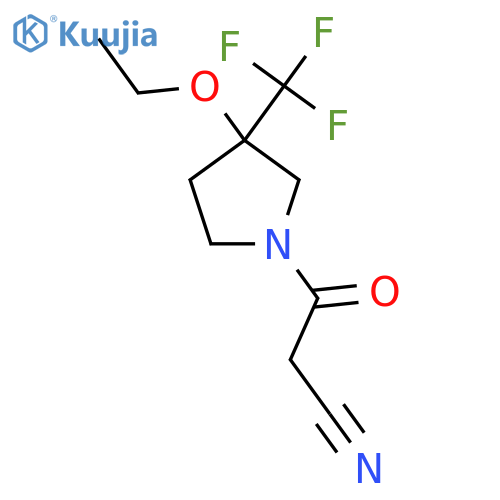

3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development due to its unique structural and chemical properties. This compound, identified by the CAS number 2097997-05-0, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The presence of both ethoxy and trifluoromethyl substituents in its pyrrolidinyl moiety contributes to its distinct reactivity and potential therapeutic applications.

The molecular structure of 3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile features a nitrile group at the 3-position of the propanenitrile backbone, which is further substituted with a pyrrolidinyl ring. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, while the ethoxy group introduces polarity and hydrogen bonding capabilities. These structural features make the compound an attractive candidate for further exploration in drug discovery.

In recent years, there has been growing interest in developing novel compounds that can modulate biological pathways associated with neurological disorders, cancer, and inflammation. The pyrrolidinyl scaffold is particularly well-regarded in medicinal chemistry due to its ability to interact with various biological targets. The specific substitution pattern in 3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile suggests potential activity against enzymes and receptors involved in these pathways.

One of the most compelling aspects of this compound is its potential as a scaffold for drug design. The combination of the nitrile, ethoxy, and trifluoromethyl groups provides multiple sites for chemical modification, allowing researchers to fine-tune its pharmacological properties. This flexibility is crucial for optimizing bioavailability, selectivity, and efficacy. Recent studies have demonstrated that similar pyrrolidinyl-containing compounds exhibit inhibitory effects on enzymes such as kinases and phosphodiesterases, which are key targets in oncology and neurology.

The trifluoromethyl group, in particular, has been widely recognized for its ability to improve pharmacokinetic profiles of drug candidates. Its electron-withdrawing nature enhances binding affinity and metabolic stability, while also influencing drug distribution and excretion. These attributes make compounds containing this moiety highly desirable in pharmaceutical development. The presence of the ethoxy group further contributes to the compound's solubility and bioavailability, which are critical factors for oral administration.

Current research in medicinal chemistry emphasizes the importance of understanding structure-activity relationships (SAR) to develop more effective therapeutics. The study of 3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile fits within this broader context, as it provides insights into how specific functional groups can be leveraged to modulate biological activity. Computational modeling and experimental validation have shown that small changes in the substitution pattern can significantly alter the compound's interaction with biological targets.

Moreover, the compound's potential as a lead molecule has been explored in several preclinical studies. These investigations have focused on evaluating its efficacy in models of inflammation and cancer, where it has demonstrated promising results. The ability of 3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile to interact with multiple targets suggests that it may have therapeutic benefits across several disease areas.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to introduce the various substituents while maintaining structural integrity. Techniques such as cross-coupling reactions, nucleophilic substitutions, and protection-deprotection strategies are commonly used in its preparation.

As our understanding of biological mechanisms continues to evolve, so does our approach to drug discovery. The development of novel compounds like 3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile represents a significant step forward in addressing unmet medical needs. Its unique structural features offer a rich foundation for further innovation, paving the way for new therapeutic strategies.

In conclusion, CAS No. 2097997-05-0, corresponding to 3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile, is a compound with immense potential in pharmaceutical research. Its structural design incorporates key functional groups that enhance its biological activity and pharmacokinetic properties. Ongoing studies continue to uncover new applications for this molecule, reinforcing its importance as a valuable tool in drug development.

2097997-05-0 (3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile) 関連製品

- 923507-86-2(3-tert-butyl-1,9-dimethyl-7-propyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione)

- 1349716-35-3(5-[3-(hydroxymethyl)phenyl]furan-2-carbonitrile)

- 1355224-41-7(6-Fluoro-2-(hydroxymethyl)chroman-4-ol)

- 13942-05-7(4-Benzamido-cyclohexanone)

- 1361924-40-4(2,3',4',5'-Tetrachlorobiphenyl-4-acrylic acid)

- 1354009-25-8(N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide)

- 21322-93-0(3-(fluorosulfonyl)-4-methylbenzoic acid)

- 1155072-35-7(1-(2,2,2-Trifluoroethyl)-1H-pyrrole-2-carboxylic acid)

- 2171778-00-8(2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-2-(trifluoromethyl)pentanoic acid)

- 853723-94-1(2-(3-propyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetic Acid)